(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
BenchChem offers high-quality (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(1-phenylethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-4-29-25(28)21-16(3)30-24-19-13-9-8-12-18(19)23(27)20(22(21)24)14-26-15(2)17-10-6-5-7-11-17/h5-15,27H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXVKRVOFUFJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antitumor, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure
The molecular formula of the compound is C21H23N3O3, characterized by a naphthoquinone backbone with various substituents that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the compound's biological effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, Schiff base derivatives have shown varying degrees of antibacterial and antifungal activities against multiple strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Schiff Base 1 | E. coli, S. aureus | Moderate |
| Schiff Base 2 | P. aeruginosa, C. albicans | Significant |
In vitro studies utilizing agar diffusion methods have demonstrated that certain derivatives exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria. The coordination of metal ions with these compounds often enhances their activity due to chelation effects .
Antitumor Activity
The antitumor potential of related compounds has been explored extensively. For example, a series of naphthoquinone derivatives were synthesized and tested against various cancer cell lines:
| Compound | Cancer Cell Lines Tested | IC50 Values (µM) |
|---|---|---|
| Compound A | Mia PaCa-2, HepG2 | 15.4 |
| Compound B | RKO, LoVo | 22.3 |
These compounds demonstrated significant inhibition of tumor cell proliferation, indicating that modifications in the naphthoquinone structure can lead to enhanced antitumor activity .
Cytotoxicity Studies
Cytotoxicity assays have been performed using the Brine Shrimp bioassay method to evaluate the toxicity levels of these compounds:
| Compound | LC50 (µg/mL) |
|---|---|
| Compound C | 30.5 |
| Compound D | 25.7 |
The results indicate that certain derivatives possess cytotoxic properties that could be leveraged in therapeutic applications .
Case Studies
- Study on Schiff Bases : A study investigated the synthesis and biological evaluation of Schiff bases derived from naphthoquinones. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance activity levels significantly.
- Antitumor Evaluation : Another research focused on a series of synthesized naphthoquinone derivatives which were evaluated for their antitumor properties against various cell lines. The results indicated promising activity, suggesting potential for development into therapeutic agents.
Scientific Research Applications
Structural Characteristics
The compound features a naphthofuran backbone, an ethyl ester group, and a phenylamino substituent. These unique structural elements contribute to its biological activity and reactivity. The molecular formula is C22H25N1O4, indicating the presence of multiple functional groups that can participate in chemical reactions.
Biological Activities
Research indicates that compounds similar to (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential for use in treating infections.
Therapeutic Applications
The potential therapeutic applications of (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate include:
- Cancer Treatment : Given its antitumor properties, this compound could be developed into a novel anticancer agent.
- Infection Control : Its antimicrobial activity makes it a candidate for developing new antibiotics.
- Enzyme Inhibition : Interaction studies have shown that this compound can bind effectively to various enzymes and receptors, potentially leading to the development of enzyme inhibitors for therapeutic purposes.
Computational Studies
Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate based on its chemical structure. These models help in understanding the relationship between molecular features and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
